molecular formula C7H6BrNOS B1528920 2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one CAS No. 1078150-17-0

2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

Cat. No. B1528920
CAS RN: 1078150-17-0
M. Wt: 232.1 g/mol
InChI Key: LFAFLPSPMUUPIX-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one, also known as BDT, is a heterocyclic compound with a thiophene ring. It is an aromatic compound that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. BDT has been found to possess a variety of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been used as a starting material in several synthetic processes, including the synthesis of novel compounds with potential therapeutic activities.

Scientific Research Applications

Bromination of Dithienopyridines

  • Study Focus : The bromination of dithienopyridines, closely related to 2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one, has been explored. It involves the substitution at the C ring of the compound, indicating potential in synthetic chemistry applications (Szabó, Gronowitz, & Hassan, 1993).

Antibacterial Activity of Cyanopyridine Derivatives

  • Antimicrobial Properties : A study synthesized new cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antimicrobial activity against various bacteria, suggesting potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Structural Analysis and Hydrogen Bonding

  • Crystallography and Bonding : Research on related compounds, like 2,6-Diaminopyridinium bromide, provided insights into molecular structures, hydrogen bonding, and π–π interactions. Such studies are crucial in understanding the molecular behavior of brominated compounds in various conditions (Haddad & Al-Far, 2003).

Synthesis of Dithiolium Derivatives

  • Novel Syntheses : Novel bromo-substituted compounds have been synthesized from reactions involving pyrrolidinium pyrrolidine-1-carbodithioate, highlighting the role of brominated pyridines in the development of new chemical entities (Sarbu et al., 2019).

Study of Molecular Interactions

  • Molecular Conformation and Interactions : Studies on molecules like 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine provided valuable insights into intermolecular and intramolecular hydrogen bonding, crucial for understanding the chemical behavior and potential applications of brominated pyridines (Armas et al., 2003).

Synthesis of Arylthieno Pyridines

  • Methodological Advances : The synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines showcases a methodological advance in creating specific pyridine derivatives, important for both research and industrial applications (Kobayashi et al., 2009).

properties

IUPAC Name

2-bromo-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAFLPSPMUUPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719350
Record name 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

CAS RN

1078150-17-0
Record name 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in example 1, step 4, [2-(5-bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester (I-14c: 2.7 g, 9.8 mmol) in POCl3 (20 mL) was reacted with P2O5 (2.7 g, 19.64 mmol) to afford the crude product. Purification by column chromatography on silica gel (0.5% methanol in DCM) afforded 850 mg of the product (37.56% yield).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
37.56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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